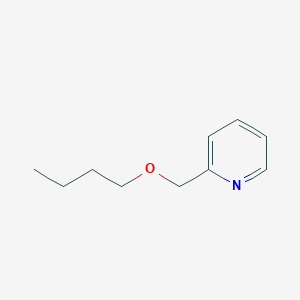
Pyridine, 2-(butoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(butoxymethyl)- is a derivative of pyridine, an aromatic heterocyclic compound characterized by a six-membered ring containing one nitrogen atom Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(butoxymethyl)- typically involves the alkylation of pyridine with butoxymethyl halides. One common method is the reaction of pyridine with butoxymethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of Pyridine, 2-(butoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-(butoxymethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxymethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, thiols; reactions often conducted in polar solvents under reflux.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2-(butoxymethyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-(butoxymethyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The butoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, known for its basicity and aromaticity.
Dihydropyridine: A reduced form of pyridine, commonly used in calcium channel blockers.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Comparison:
Propriétés
Numéro CAS |
89290-78-8 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(butoxymethyl)pyridine |
InChI |
InChI=1S/C10H15NO/c1-2-3-8-12-9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
IWRSMXMWFHGRRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















